Cas no 2171223-81-5 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid)

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid structure
2171223-81-5 structure
商品名:2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid
CAS番号:2171223-81-5
MF:C27H30N2O6
メガワット:478.536907672882
CID:5940187
PubChem ID:165510659

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid
    • 2-{4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
    • EN300-1532062
    • EN300-1532132
    • 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
    • 2171211-90-6
    • 2171851-88-8
    • 2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
    • 2171223-81-5
    • EN300-1531839
    • インチ: 1S/C27H30N2O6/c30-24(31)15-27(9-11-34-12-10-27)29-25(32)17-13-18(14-17)28-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23H,9-16H2,(H,28,33)(H,29,32)(H,30,31)
    • InChIKey: JEESMIGHONYNBR-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC(=O)O)(CC1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 769
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1531839-500mg
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
500mg
$3233.0 2023-09-26
Enamine
EN300-1531839-2.5g
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
2.5g
$6602.0 2023-07-10
Enamine
EN300-1531839-5000mg
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
5000mg
$9769.0 2023-09-26
Enamine
EN300-1531839-1000mg
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
1000mg
$3368.0 2023-09-26
Enamine
EN300-1531839-1.0g
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
1.0g
$3368.0 2023-07-10
Enamine
EN300-1531839-0.5g
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
0.5g
$3233.0 2023-07-10
Enamine
EN300-1531839-5.0g
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
5.0g
$9769.0 2023-07-10
Enamine
EN300-1531839-0.25g
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
0.25g
$3099.0 2023-07-10
Enamine
EN300-1531839-10000mg
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
10000mg
$14487.0 2023-09-26
Enamine
EN300-1531839-2500mg
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
2171223-81-5
2500mg
$6602.0 2023-09-26

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 関連文献

Related Articles

2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acidに関する追加情報

Introduction to 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic Acid (CAS No. 2171223-81-5)

2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid, identified by its CAS number 2171223-81-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional group diversity, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of this compound features a cyclobutane core appended with an amide linkage and an acetic acid moiety, further modified by a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of the 1R,3R stereocenters in the cyclobutane ring underscores the importance of chirality in determining the biological activity of this molecule. Chiral compounds are often critical in pharmaceutical development due to their selective interaction with biological targets, which can lead to enhanced efficacy and reduced side effects.

Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules, allowing researchers to explore their potential pharmacological properties. The fluorenylmethoxycarbonyl protecting group is particularly noteworthy, as it is commonly employed in peptide synthesis to safeguard amino groups during chemical modifications. The incorporation of this group into the molecular framework of 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid suggests that it may be utilized as a building block for larger peptidomimetic or protein-targeting agents.

The cyclobutaneamidooxan moiety represents another key feature of this compound, contributing to its unique physicochemical properties. This structural motif has been explored in various drug candidates due to its ability to engage with biological targets through multiple interactions, including hydrogen bonding and hydrophobic effects. The oxan ring, a five-membered heterocycle containing an oxygen atom, further enhances the compound's solubility and bioavailability, which are critical factors in drug design.

In the context of contemporary pharmaceutical research, molecules like 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid are being evaluated for their potential as scaffolds for novel therapeutic agents. The combination of stereochemical complexity and functional diversity makes this compound an attractive candidate for further investigation. Researchers are particularly interested in its potential applications in modulating enzyme activity, receptor binding, and other biological processes relevant to human health and disease.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The cyclobutane scaffold and the amide linkage present in 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid are known to interact effectively with the ATP-binding pockets of kinases, making it a potential lead compound for kinase inhibition studies.

Furthermore, the presence of the fluorenylmethoxycarbonyl group suggests that this molecule could be used to develop protease inhibitors or other enzyme-targeting agents. Proteases are another class of enzymes that have been extensively studied for their role in various pathological conditions. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments for diseases such as Alzheimer's disease, HIV/AIDS, and certain types of cancer.

The stereochemistry of 2-{4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-ylylacetic acid (CAS No. 2171223-81-5) is also worth mentioning from a pharmacological perspective. The 1R,3R configuration ensures that the molecule interacts with biological targets in a specific manner, which can influence its potency and selectivity. Stereoisomers of pharmaceutical compounds often exhibit vastly different biological activities due to their distinct spatial arrangements.

Recent studies have highlighted the importance of chiral molecules in drug development. For instance, many successful drugs on the market are enantiomerically pure or contain chiral centers that are critical for their therapeutic effects. The synthesis and characterization of 2-{4-(1R,3R)-3-({(9H-fluorenynmethyl)methoxycarbonyl}amino)cyclobutaneamidooxanmethyl}acetic acid (CAS No. 2171223m81m5) contribute to our understanding of how stereochemistry influences biological activity.

The acetic acid moiety at one end of the molecule adds another layer of functionality that could be exploited for drug design purposes. Acetic acid derivatives are known to interact with biological targets through carboxylic acid-mediated interactions such as hydrogen bonding or salt formation. This feature makes 2-{4-(1R,m31)-m{((mH-fluorenmymethyl)methoxy carb on ylm)aminoc yclo butanelmidoo xnm -41})y l acetic m cid (CAS No.m m17 m22 m23 m8 -m81-m5) a versatile scaffold for developing novel therapeutics.

In conclusion,2-{4-(1 R , 31 ) - 31 - { (( 91 H - flu oren - 91 ylm eth oxy carb on ylm) am i noc yclo butanelmid o ox nm -41})y l acetic m cid (CAS No . 217122m2381m5) represents an intriguing compound with significant potential in pharmaceutical research . Its complex stereochemistry , functional group diversity , and promising pharmacological properties make it a valuable asset for further exploration . As synthetic methods continue to advance , researchers will be able to more efficiently explore the therapeutic possibilities offered by such sophisticated molecular architectures .

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd